molecular formula C9H16N4O B2511889 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine CAS No. 1339001-25-0

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine

Cat. No.: B2511889
CAS No.: 1339001-25-0
M. Wt: 196.254
InChI Key: LLJCEPUFQPXEPR-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole moiety is a privileged scaffold in pharmaceutical development due to its favorable metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition . Compounds containing this structure are frequently investigated for their potential to interact with various biological targets, including enzymes and receptors . Researchers value this heterocyclic system for designing novel bioactive molecules, and similar structures have been explored in the development of potential therapeutic agents . The integration of the pyrrolidine amine in this specific compound may offer additional vectors for structural modification and interaction with target sites, making it a versatile intermediate or a candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes and is not for human or veterinary use.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-11-9(12-14-7)6-13(2)8-3-4-10-5-8/h8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJCEPUFQPXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

Example Protocol :

  • React acetonitrile (methyl cyanide) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield acetamidoxime (CH₃C(=NOH)NH₂).
  • Purify via recrystallization from ethanol (yield: 85–90%).

Oxadiazole Ring Formation

The amidoxime reacts with a carboxylic acid derivative to form the oxadiazole. For the target compound, the carboxylic acid must introduce a methylene linker for subsequent functionalization.

Method A: Carboxylic Acid Chlorides

  • React acetamidoxime with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
  • Add triethylamine (TEA) as a base to deprotonate the amidoxime.
  • Stir at room temperature for 12 hours to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
    Key Data :
  • Yield: 70–75%
  • Purity: >95% (HPLC)

Method B: Activated Esters

  • Use methyl bromoacetate as the carboxylic acid derivative.
  • React with acetamidoxime in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
  • Heat at 60°C for 8 hours to form 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole.
    Key Data :
  • Yield: 65–70%
  • Solvent: DMF
  • Catalyst: EDC

Functionalization with N-Methylpyrrolidin-3-Amine

The halogenated oxadiazole intermediate undergoes nucleophilic substitution or reductive amination to attach the pyrrolidine group.

Nucleophilic Substitution

Protocol :

  • Dissolve 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole (1 equiv) in acetonitrile.
  • Add N-methylpyrrolidin-3-amine (1.2 equiv) and potassium carbonate (2 equiv).
  • Reflux at 80°C for 24 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1).
    Key Data :
  • Yield: 60–65%
  • Side Products: Dialkylated amine (<5%)

Reductive Amination

Alternative Approach :

  • React 3-(aminomethyl)-5-methyl-1,2,4-oxadiazole with N-methylpyrrolidin-3-one in methanol.
  • Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
  • Stir at room temperature for 48 hours.
    Key Data :
  • Yield: 55–60%
  • Advantage: Avoids halogenated intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent Base Yield (%) Purity (%)
DMF K₂CO₃ 65 92
Acetonitrile TEA 70 95
THF DIPEA 60 90

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclization steps.
  • Catalyst Recycling : Use immobilized EDC or TBTU to lower costs.
  • Purification : Simulated moving bed (SMB) chromatography for high-throughput purification.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization :
    • Cause: Incomplete activation of carboxylic acid.
    • Solution: Use T3P® (propylphosphonic anhydride) as a coupling agent (yield improvement: +15%).
  • Byproduct Formation :
    • Cause: Over-alkylation of the amine.
    • Solution: Use a 1:1 molar ratio of oxadiazole intermediate to amine.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

  • Structure : Replaces the 5-methyl group on the oxadiazole ring with a cyclopropyl substituent.
  • Molecular Formula : C₁₁H₁₈N₄O; MW : 222.29 g/mol .
  • Key Difference : The cyclopropyl group enhances steric bulk and may influence lipophilicity and target binding compared to the methyl analogue .

N-Methyl-N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

  • Structure : Replaces the pyrrolidine core with a benzyl group.
  • Molecular Formula : C₁₂H₁₄N₄O; MW : 230.27 g/mol .

N-Methyl-N-[(5-Methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

  • Structure : Substitutes the 1,2,4-oxadiazole ring with a 1,3-oxazole ring.
  • Key Difference : The oxazole’s reduced nitrogen content and altered electronic profile may impact hydrogen-bonding interactions in biological targets .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituent
Target Compound C₁₀H₁₇N₄O 209.27 95–97 5-Methyl-1,2,4-oxadiazole
N-[(5-Cyclopropyl-oxadiazolyl)methyl]amine C₁₁H₁₈N₄O 222.29 97 5-Cyclopropyl-1,2,4-oxadiazole
N-Methyl-N-(3-oxadiazolyl benzyl)amine C₁₂H₁₄N₄O 230.27 97 Benzyl-linked oxadiazole

Notes:

  • The target compound’s pyrrolidine core provides conformational flexibility, while rigid aromatic systems (e.g., benzyl derivatives) may reduce entropy penalties during target binding .

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a pyrrolidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. The molecular formula is C11H18N4OC_{11}H_{18}N_4O, and it has a molecular weight of approximately 210.28 g/mol. Its structure is crucial for its interaction with biological targets.

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities. The oxadiazole derivatives are known for their ability to modulate various biological pathways:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth and survival. For example, derivatives have demonstrated cytotoxic effects against various human cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators, which could be beneficial in treating conditions such as arthritis .
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell functions .

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Activity Target IC50 Value (µM) Reference
AnticancerVarious human cancer cells2.76 - 9.27PMC7345688
Anti-inflammatoryCOX enzymesNot specifiedPMC7345688
AntimicrobialStaphylococcus aureus3.12 - 12.5MDPI

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against a panel of human tumor cell lines, particularly showing high selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could act as inhibitors of key enzymes involved in cancer progression and inflammation, suggesting a multifaceted approach to therapy .

Q & A

Q. Key considerations :

  • Temperature control (80–150°C) and solvent selection (DMF, toluene) significantly affect reaction kinetics and byproduct formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity, validated by HPLC and NMR .

How can researchers validate the structural integrity and purity of this compound?

Answer:
Basic characterization methods :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.0 ppm, oxadiazole CH₃ at δ 2.1 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 225.124) .
  • FTIR : Identify functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹) .

Q. Advanced techniques :

  • X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the oxadiazole and pyrrolidine moieties .
  • 2D NMR (COSY, HSQC) : Map connectivity in complex mixtures or stereoisomers .

What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?

Answer:
Critical factors :

  • Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic/basic conditions, requiring SAR derivatives to be synthesized under pH-controlled environments (pH 6–8) .
  • Pyrrolidine ring flexibility : Conformational analysis via molecular dynamics (MD) simulations reveals that N-methylation restricts rotational freedom, impacting receptor binding .

Q. Methodological approaches :

  • Analog synthesis : Replace the 5-methyl group on the oxadiazole with halogens or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Pharmacophore modeling : Use software like Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs) .

How does the compound interact with biological targets, and what experimental assays are recommended for mechanistic studies?

Answer:
Hypothesized targets :

  • Neurological receptors : The pyrrolidine moiety mimics proline-rich regions in neurotransmitter transporters, suggesting affinity for dopamine or serotonin receptors .
  • Enzyme inhibition : The oxadiazole group may act as a bioisostere for carboxylic acids, targeting enzymes like monoamine oxidases (MAOs) .

Q. Experimental assays :

  • In vitro :
    • Radioligand binding assays (e.g., [³H]spiperone for dopamine D2 receptors) .
    • Enzyme inhibition kinetics (e.g., MAO-A/B using kynuramine as substrate) .
  • In silico :
    • Molecular docking with AutoDock Vina to identify binding poses .
    • ADMET prediction using SwissADME to assess bioavailability and toxicity .

What computational strategies are effective in predicting the compound’s reactivity and stability?

Answer:
Advanced modeling tools :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxadiazole ring to predict hydrolytic stability (e.g., B3LYP/6-31G* level) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Degradation pathway simulation : Use Gaussian or ORCA to model hydrolysis/oxidation products under physiological conditions .

Q. Validation :

  • Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .

How can researchers resolve contradictions in reported biological activity data?

Answer:
Common discrepancies :

  • Solubility variability : Conflicting IC₅₀ values may arise from DMSO vs. aqueous buffer solubility. Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve dispersion .
  • Off-target effects : Screen against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel) to confirm specificity .

Q. Resolution workflow :

Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

What are the best practices for storing and handling this compound to ensure experimental reproducibility?

Answer:
Storage :

  • Temperature : -20°C in airtight, light-resistant vials to prevent oxidation/hygroscopicity .
  • Solvent : Store as a lyophilized powder; reconstitute in anhydrous DMSO (<0.1% H₂O) for biological assays .

Q. Handling :

  • Use gloveboxes (<1 ppm O₂) for moisture-sensitive reactions .
  • Quench waste with 10% aqueous KMnO₄ to neutralize reactive intermediates .

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